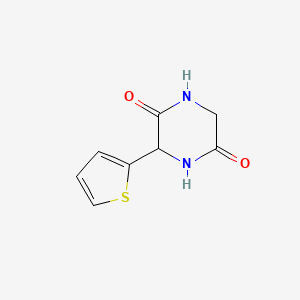

3-(2-Thienyl)piperazine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c11-6-4-9-8(12)7(10-6)5-2-1-3-13-5/h1-3,7H,4H2,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMRWILUSIZZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299206 | |

| Record name | 3-(2-Thienyl)-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132289-68-0 | |

| Record name | 3-(2-Thienyl)-2,5-piperazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132289-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Thienyl)-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Spectroscopic Analysis Methodologies for 3 2 Thienyl Piperazine 2,5 Dione Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods provide detailed insights into the molecular framework of thienyl-substituted diketopiperazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of piperazine-2,5-dione derivatives, enabling the differentiation between cis and trans isomers that can arise during synthesis. researchgate.netcsu.edu.auanu.edu.auchemrxiv.org Simple NMR analyses, including 1H and 13C NMR, are powerful tools for this purpose. anu.edu.auchemrxiv.org For instance, in the case of homo-dimeric bis(benzyl)piperazine-2,5-diones, specific Nuclear Overhauser Effect (NOE) enhancements are unique to each isomer, allowing for their unambiguous identification. csu.edu.au The major symmetry operation for each isomer also influences the NMR spectrum, providing further structural clues. csu.edu.au

Dynamic NMR studies on N,N'-substituted piperazines have shown that these compounds exist as conformers due to the partial double bond character of the amide bond. researchgate.net The energy barriers for the interconversion of these conformers can be calculated from coalescence points in the 1H NMR spectra. researchgate.net While specific NMR data for 3-(2-thienyl)piperazine-2,5-dione is not extensively detailed in the provided results, the methodologies applied to analogous systems are directly transferable. For example, the chemical shifts and coupling constants of the protons on the piperazine (B1678402) ring and the thienyl substituent would be indicative of the specific isomer and its preferred conformation in solution.

Table 1: Representative NMR Data for Piperazine-2,5-dione Analogues This table is representative of the types of data obtained for analogous structures and is for illustrative purposes.

| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Key Assignments |

|---|---|---|---|---|

| 1-(4-Nitrobenzoyl)piperazine (B1268174) (3a) | 1H NMR | DMSO-d6 | Multiple signals | Conformational isomers due to amide bond rotation. researchgate.net |

| 2-(2-oxo-2-(4-(p-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3b) | 13C NMR | CDCl3 | Multiple signals | Aromatic and aliphatic carbons. researchgate.net |

| 2-Methylpiperazine | 1H NMR | CDCl3 | 0.999, 1.92, 2.35, 2.49-3.07 | Methyl and piperazine ring protons. chemicalbook.com |

| Piperazine-2,6-dione | 1H NMR | Not specified | Signals for CH2 and NH protons | Piperazine ring protons. chemicalbook.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and its analogues. americanpharmaceuticalreview.com These methods probe the vibrational modes of covalent bonds, providing a molecular fingerprint of the sample. americanpharmaceuticalreview.com

For the piperazine-2,5-dione core, characteristic vibrational bands include N-H stretching, C=O (amide) stretching, and C-N stretching. In secondary amines like the piperazine ring, N-H stretching vibrations typically appear in the region of 3500-3220 cm⁻¹. niscpr.res.in The C=O stretching of the amide groups gives rise to a strong absorption band, which is a hallmark of the diketopiperazine structure. C-N stretching vibrations are generally found in the 1342-1266 cm⁻¹ region. niscpr.res.in

Table 2: Typical Vibrational Frequencies for Piperazine and its Derivatives This table illustrates common vibrational modes and their approximate frequency ranges based on data for piperazine and related compounds.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretching | 3200 - 3400 | Medium to Strong | Characteristic of the secondary amine in the piperazine ring. niscpr.res.in |

| C-H Stretching (Aromatic/Thienyl) | 3000 - 3100 | Medium | Associated with the thienyl substituent. |

| C-H Stretching (Aliphatic) | 2800 - 3000 | Medium to Strong | From the methylene (B1212753) groups in the piperazine ring. niscpr.res.in |

| C=O Stretching (Amide I) | 1650 - 1700 | Strong | A key indicator of the diketopiperazine core. |

| C-N Stretching | 1200 - 1350 | Medium | Associated with the amide and amine C-N bonds. niscpr.res.in |

| C-C Stretching | 1000 - 1150 | Medium to Strong | Ring stretching modes. niscpr.res.in |

Mass Spectrometry (MS) Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the structure of this compound through the analysis of its fragmentation patterns. chemguide.co.uk In electrospray ionization tandem mass spectrometry (ESI-MS/MS) of diketopiperazines, a common fragmentation pathway involves the loss of a CO molecule directly from the protonated molecular ion. nih.gov

The fragmentation pattern is highly dependent on the substituents attached to the diketopiperazine core. nih.gov For this compound, with a molecular weight of 196.23 g/mol , the mass spectrum would be expected to show a prominent molecular ion peak ([M+H]⁺ at m/z 197.23). chemscene.com Subsequent fragmentation would likely involve the loss of the thienyl side chain, as well as cleavages within the piperazine ring. The fragmentation of thienyl-containing compounds often involves characteristic losses related to the sulfur-containing ring. deepdyve.com Analysis of these fragment ions allows for the confirmation of the molecular structure and the nature of the substituent. nih.govlibretexts.org

X-ray Crystallography for Solid-State Structural Determination of Diketopiperazine Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. researchgate.netchemrxiv.org For diketopiperazine derivatives, this technique provides precise information on bond lengths, bond angles, and the conformation of the piperazine ring, which typically adopts a boat or twisted-boat conformation. mdpi.com It also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov

In studies of related substituted piperazine-2,5-diones, X-ray crystallography has been used in conjunction with NMR to confirm the stereochemistry of isomers formed during synthesis. researchgate.netanu.edu.auchemrxiv.org For example, it has shown that under certain hydrogenation conditions, the cis isomer is the major product. researchgate.netchemrxiv.org The crystal structure of a related thienyl-substituted compound, 3-[(4-benzyl-piperazin-1-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione, reveals a V-shaped conformation with the piperazine ring in a chair conformation. nih.gov Such analyses would provide invaluable information on the solid-state structure of this compound.

Table 3: Crystallographic Data for an Analogous Piperazine Derivative This table presents crystallographic data for 1-(4-nitrobenzoyl)piperazine to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Value |

|---|---|

| Compound | 1-(4-Nitrobenzoyl)piperazine (3a) |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 24.587(2) |

| b (Å) | 7.0726(6) |

| c (Å) | 14.171(1) |

| β (°) | 119.257(8) |

| Volume (ų) | 2149.9(4) |

| Z | 4 |

Data from a study on N,N'-substituted piperazines. researchgate.net

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation and purity assessment of this compound and its analogues. Column chromatography is frequently employed to separate diastereomers and purify reaction products. csu.edu.au High-performance liquid chromatography (HPLC) is another critical tool for determining the purity of the synthesized compounds. researchgate.net

The choice of the stationary and mobile phases in chromatography is crucial for achieving effective separation. For piperazine derivatives, both normal-phase and reverse-phase chromatography can be utilized. The purity of the isolated compound is typically confirmed by obtaining sharp, symmetrical peaks in the chromatogram and by the absence of significant impurities, as verified by other spectroscopic methods.

Chemical Reactivity and Derivatization Studies of 3 2 Thienyl Piperazine 2,5 Dione Systems

Reactivity at the Piperazine-2,5-dione Ring System

The piperazine-2,5-dione ring is a cyclic dipeptide structure that offers several sites for chemical transformation. Its reactivity is characterized by the presence of two amide bonds within a six-membered ring, influencing the chemical behavior of the nitrogen and carbonyl carbons.

The oxidation of the piperazine-2,5-dione ring system is not a commonly explored pathway. The amide functionalities are generally resistant to oxidation under standard conditions. However, the sulfur atom in the 2-thienyl substituent is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones under appropriate oxidizing conditions. This transformation on the thiophene (B33073) ring can indirectly influence the electronic properties of the entire molecule.

Conversely, the reduction of the diketopiperazine carbonyl groups is a more established transformation. The use of strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can lead to the reduction of one or both amide carbonyls to the corresponding amines, yielding piperazine (B1678402) derivatives. The selectivity of this reduction can often be controlled by the reaction conditions and the nature of the substituents on the ring. For instance, partial reduction might yield a hydroxy-piperazine intermediate. These reduction reactions fundamentally alter the core structure, transforming the planar amide systems into more flexible saturated amine frameworks.

The nitrogen atoms of the piperazine-2,5-dione ring, being part of amide linkages, are generally not strongly nucleophilic. However, deprotonation with a strong base can generate a nucleophilic anion that can participate in substitution reactions. For instance, N-alkylation or N-acylation can be achieved by reacting the deprotonated diketopiperazine with alkyl halides or acyl chlorides, respectively. The use of N,N-diacetyl-diketopiperazine in condensation reactions highlights the utility of N-acylation to control reactivity at other positions. nih.govresearchgate.net

Electrophilic substitution directly on the carbon atoms of the piperazine-2,5-dione ring is not a typical reaction pathway due to the electron-withdrawing nature of the adjacent carbonyl groups. However, the nitrogen atoms can be targeted by electrophiles. For example, reactions with aldehydes and ketones can lead to the formation of N-hydroxymethyl or related derivatives.

The piperazine moiety, in a more general sense (i.e., without the diketo functionality), is known to be an effective nucleophile. The nitrogen atoms can readily participate in nucleophilic substitution reactions with various electrophiles. mdpi.com This inherent reactivity of the piperazine core suggests that derivatives of 3-(2-thienyl)piperazine, obtained through reduction of the diketopiperazine, would be amenable to a wide range of N-functionalization reactions.

Transformations Involving the 2-Thienyl Moiety

The 2-thienyl substituent provides an additional and highly reactive site for the derivatization of 3-(2-thienyl)piperazine-2,5-dione. Thiophene and its derivatives are known for their rich chemistry, particularly their susceptibility to electrophilic substitution.

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions, predominantly at the C5 position (the position adjacent to the sulfur and remote from the piperazine-2,5-dione substituent) due to the directing effect of the sulfur atom. Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination can be readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group can be accomplished using nitrating agents, although care must be taken to control the reaction conditions to avoid oxidation of the thiophene ring.

Sulfonation: Reaction with sulfuric acid or other sulfonating agents can introduce a sulfonic acid group.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the thiophene ring using appropriate catalysts.

Furthermore, the thiophene ring can be metalated, typically at the C5 position, using organolithium reagents like n-butyllithium. The resulting thienyllithium species is a powerful nucleophile that can react with a variety of electrophiles, enabling the introduction of a wide range of functional groups.

The 2-thienyl group exerts both electronic and steric effects that influence the reactivity of the piperazine-2,5-dione system.

Steric Effects: The presence of the 2-thienyl group at the C3 position of the piperazine-2,5-dione ring introduces steric bulk. This can hinder the approach of reagents to the adjacent carbonyl group and the N1 nitrogen atom, potentially influencing the regioselectivity of reactions on the diketopiperazine ring. For instance, in reactions involving the formation of derivatives at the C6 position, the steric presence of the thienyl group might favor the formation of one diastereomer over another.

Formation of Arylidene and Alkylidene Derivatives from Piperazine-2,5-diones

A significant and widely studied derivatization of piperazine-2,5-diones, including those with a 3-(2-thienyl) substituent, is the Knoevenagel-type condensation with aldehydes and ketones to form arylidene and alkylidene derivatives. scirp.orgscirp.org This reaction typically occurs at the C6 methylene (B1212753) group of a 3-substituted piperazine-2,5-dione or at both the C3 and C6 positions of an unsubstituted piperazine-2,5-dione.

The reaction of this compound with an aromatic aldehyde (Ar-CHO) in the presence of a base catalyst, such as piperidine (B6355638) or sodium acetate, leads to the formation of a 6-arylidene-3-(2-thienyl)piperazine-2,5-dione. nih.govresearchgate.net The active methylene group at the C6 position is deprotonated by the base, and the resulting carbanion attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the exocyclic double bond of the arylidene group.

Similarly, condensation with aliphatic aldehydes or ketones can yield the corresponding 6-alkylidene derivatives. The use of N,N-diacetylpiperazine-2,5-dione as a starting material allows for the controlled, stepwise synthesis of unsymmetrical bis-arylidene derivatives. nih.gov

These arylidene and alkylidene derivatives are of significant interest as they introduce a conjugated system into the molecule, which can impact its chemical and physical properties, including color and potential biological activity. nih.govresearchgate.net The geometry of the exocyclic double bond is typically of the E-configuration.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aromatic Aldehyde | 6-Arylidene-3-(2-thienyl)piperazine-2,5-dione | Knoevenagel Condensation |

| This compound | Aliphatic Aldehyde/Ketone | 6-Alkylidene-3-(2-thienyl)piperazine-2,5-dione | Knoevenagel Condensation |

| N,N-Diacetylpiperazine-2,5-dione | Aromatic Aldehyde 1 | 1,4-Diacetyl-3-arylidene-piperazine-2,5-dione | Knoevenagel Condensation |

| 1,4-Diacetyl-3-arylidene-piperazine-2,5-dione | Aromatic Aldehyde 2 | Unsymmetrical 3,6-bis(arylidene)piperazine-2,5-dione | Knoevenagel Condensation |

Mechanistic Investigations of Key Reactions

The chemical reactivity of this compound is characterized by the distinct functionalities of its two constituent heterocyclic rings: the electron-rich thiophene ring and the piperazine-2,5-dione core. Mechanistic investigations into the reactions of this compound and its derivatives are crucial for understanding its chemical behavior and for the rational design of new synthetic pathways. While specific mechanistic studies on this compound are not extensively documented in the literature, plausible mechanisms for its key reactions can be inferred from studies on related thiophene and piperazine-2,5-dione systems.

Electrophilic Substitution on the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic substitution reactions due to the electron-donating effect of the sulfur atom, which stabilizes the intermediate carbocation (Wheland intermediate). numberanalytics.comrsc.orgiust.ac.ir The piperazine-2,5-dione moiety, being an electron-withdrawing group, is expected to deactivate the thiophene ring towards electrophilic attack and direct incoming electrophiles to the C5 position, which is furthest from the deactivating substituent.

A representative example is the bromination of the thiophene ring. The generally accepted mechanism for the electrophilic bromination of thiophene proceeds through the formation of a sigma complex (Wheland intermediate), followed by the loss of a proton to restore aromaticity. numberanalytics.comiust.ac.ir For this compound, the proposed mechanism for bromination at the C5 position is depicted below.

Proposed Mechanism for Bromination:

Formation of the Electrophile: In the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), bromine is polarized to generate a more potent electrophile.

Nucleophilic Attack and Formation of the Wheland Intermediate: The π-system of the thiophene ring attacks the electrophilic bromine atom, leading to the formation of a resonance-stabilized carbocation known as the Wheland intermediate. The positive charge is delocalized over the thiophene ring, including the sulfur atom.

Deprotonation and Aromatization: A weak base, such as the FeBr₄⁻ anion, abstracts a proton from the C5 position, leading to the restoration of the aromatic thiophene ring and the formation of the brominated product.

The rate of halogenation of thiophenes is significantly influenced by the nature of the substituents present on the ring. rsc.org

| Reaction | Reagents and Conditions | Major Product | Supporting Evidence/Analogy |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-3-(2-thienyl)piperazine-2,5-dione | Thiophene undergoes rapid bromination, often requiring controlled conditions to achieve mono-substitution. iust.ac.ir The directing effect of substituents on thiophene is well-established. rsc.org |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-3-(2-thienyl)piperazine-2,5-dione | Nitration of thiophene yields primarily 2-nitrothiophene, but the presence of a deactivating group at C3 would favor substitution at C5. numberanalytics.com |

| Friedel-Crafts Acylation | RCOCl / SnCl₄ | 5-Acyl-3-(2-thienyl)piperazine-2,5-dione | Friedel-Crafts acylation of thiophene is a common reaction, with tin(IV) chloride often used as a mild Lewis acid catalyst to avoid polymerization. iust.ac.ir |

Interactive Data Table: Electrophilic Substitution on Substituted Thiophenes

A summary of typical electrophilic substitution reactions on thiophene derivatives from the literature is provided below to illustrate the expected reactivity patterns.

| Reaction | Substrate | Reagents | Major Product |

|---|---|---|---|

| Bromination | Thiophene | Br₂ in acetic acid | 2-Bromothiophene |

| Nitration | Thiophene | Acetyl nitrate | 2-Nitrothiophene |

| Friedel-Crafts Acylation | Thiophene | Acetic anhydride (B1165640), Phosphoric acid | 2-Acetylthiophene |

Condensation Reactions at the Piperazine-2,5-dione Core

The active methylene group at the C6 position of the piperazine-2,5-dione ring can participate in condensation reactions with aldehydes and ketones, particularly after N-acetylation which enhances the acidity of the α-protons. uit.noresearchgate.net

The base-catalyzed aldol-type condensation of N-acetylated this compound with an aromatic aldehyde would likely proceed through the formation of an enolate intermediate.

Proposed Mechanism for Condensation with an Aldehyde:

Enolate Formation: A base, such as potassium tert-butoxide, abstracts a proton from the C6 position of the N-acetylated piperazine-2,5-dione, forming a resonance-stabilized enolate.

Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate.

Protonation: The alkoxide is protonated by the solvent (e.g., tert-butanol) to yield the aldol (B89426) addition product.

Dehydration: Under the reaction conditions, the aldol product can readily undergo dehydration to form the more stable conjugated benzylidene derivative. uit.no

The stereochemistry of the resulting exocyclic double bond is typically found to be the Z,Z-isomer when condensation occurs at both active methylene positions. csu.edu.auchemrxiv.org

| Reaction | Substrate | Reagents and Conditions | Product Type | Supporting Evidence/Analogy |

| Aldol Condensation | 1,4-Diacetylpiperazine-2,5-dione (B1297580) | Aromatic aldehyde, K₂CO₃, DMF | 3-Benzylidenepiperazine-2,5-dione derivative | Condensation of 1,4-diacetylpiperazine-2,5-dione with various benzaldehydes has been reported to yield exclusively (Z,Z)-bis(benzylidene)piperazine-2,5-diones. csu.edu.auchemrxiv.org |

| Aldol Condensation | 1,4-Diacetylpiperazine-2,5-dione | Indole-3-carboxaldehyde (B46971), Cs₂CO₃ | 3-(Indol-3-ylmethylene)piperazine-2,5-dione derivative | Stereoselective aldol condensation with indole-3-carboxaldehyde has been used in the synthesis of natural product analogues. researchgate.net |

Interactive Data Table: Condensation Reactions of Piperazine-2,5-diones

| Substrate | Aldehyde | Base | Product |

|---|---|---|---|

| 1,4-Diacetylpiperazine-2,5-dione | Benzaldehyde | Potassium tert-butoxide | 1-Acetyl-3-benzylidenepiperazine-2,5-dione |

| 1,4-Diacetylpiperazine-2,5-dione | 4-Methoxybenzaldehyde | Triethylamine | 1-Acetyl-3-(4-methoxybenzylidene)piperazine-2,5-dione |

N-Alkylation of the Piperazine-2,5-dione Ring

The nitrogen atoms of the piperazine-2,5-dione ring can be alkylated, although their nucleophilicity is reduced by the adjacent carbonyl groups. The reaction typically proceeds via a nucleophilic substitution mechanism.

Proposed Mechanism for N-Alkylation:

Deprotonation (optional but can enhance reactivity): In the presence of a base, one of the N-H protons can be removed to form a more nucleophilic amide anion.

Nucleophilic Attack: The nitrogen atom (or the amide anion) attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new N-C bond. This is a typical Sₙ2 reaction.

The reactivity can be influenced by the nature of the alkylating agent and the reaction conditions. researchgate.net

| Reaction | Reagents and Conditions | Product Type | Supporting Evidence/Analogy |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl-3-(2-thienyl)piperazine-2,5-dione | N-alkylation of piperazines and their derivatives is a standard synthetic transformation. The use of a base like potassium carbonate in a polar aprotic solvent is common. arabjchem.orgnih.gov |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-3-(2-thienyl)piperazine-2,5-dione | Reductive amination provides an alternative route to N-alkylation, particularly for more complex alkyl groups. nih.gov |

Interactive Data Table: N-Alkylation of Piperazine Derivatives

| Substrate | Alkylating Agent | Conditions | Product |

|---|---|---|---|

| N-Acetylpiperazine | Butyl bromide | - | N-Acetyl-N'-butylpiperazine |

| Piperazine | 2-Chloro-N-benzylacetamide | K₂CO₃, KI, Acetonitrile | N-(2-(Piperazin-1-yl)acetyl)-N-benzylacetamide |

Potential Research Trajectories and Chemical Science Applications of 3 2 Thienyl Piperazine 2,5 Dione Derivatives

Role as a Privileged Scaffold and Building Block in Organic Synthesis

The 2,5-diketopiperazine (DKP) framework is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.netnih.govusc.edu This structural motif, a cyclic dipeptide, offers a rigid and conformationally constrained backbone that is stable to enzymatic degradation, a desirable trait for drug candidates. nih.gov The 3-(2-thienyl)piperazine-2,5-dione, in particular, serves as a versatile building block for the synthesis of a wide array of more complex heterocyclic systems. nih.gov The thiophene (B33073) moiety, a bioisostere of the phenyl ring, can influence the biological activity of the molecule and provides an additional site for chemical modification. researchgate.netnih.gov

The synthesis of substituted piperazine-2,5-diones can be achieved through various methods, including the cyclization of dipeptides or by modifying the existing DKP core. researchgate.netchemrxiv.orgcsu.edu.au For instance, procedures have been developed for the condensation of aldehydes with the piperazine-2,5-dione scaffold to create (Z,Z)-(benzylidene)piperazine-2,5-diones. researchgate.netchemrxiv.org Subsequent hydrogenation of these intermediates can lead to the formation of cis and trans isomers, with the cis isomer often being the major product. researchgate.netchemrxiv.orgcsu.edu.au The ability to control the stereochemistry at the substituted positions is crucial for developing compounds with specific biological activities.

The DKP scaffold's utility extends to its role as a template for creating structurally diverse heterocyclic compounds. nih.gov This is significant because a lack of structural diversity in drug candidates can limit the exploration of new biological targets. rsc.org By using chiral amino acids as starting materials, a variety of 3-substituted piperazine-2-acetic acid esters can be synthesized as diastereomeric mixtures, which can then be separated to yield single stereoisomers. nih.gov This approach allows for the creation of libraries of Csp3-enriched compounds for drug discovery, moving beyond the common practice of only substituting the nitrogen atoms of the piperazine (B1678402) ring. nih.gov

Contributions to Advanced Materials Science and Functional Molecules through DKP Design

The unique self-assembly properties of diketopiperazines (DKPs) make them valuable building blocks for the design of advanced materials and functional molecules. rsc.org DKPs possess both hydrogen bond donor and acceptor sites within a rigid ring structure, which facilitates the formation of ordered molecular assemblies through intermolecular hydrogen bonding. rsc.org This self-assembly behavior can be controlled by solvent choice, leading to the formation of particles with diverse morphologies such as irregular networks, ellipsoids, and hollow particles. rsc.orgrsc.org

The incorporation of functional groups, such as the thiophene ring in this compound, can further influence the self-assembly process and impart specific properties to the resulting materials. For example, the stacking interactions between aromatic rings are a key factor in the intermolecular recognition and templating of cyclodipeptide self-assembly into structures like nanotubes. nih.gov

Researchers have successfully synthesized DKP-based polyamides and polyimides with high molecular weights and thermal resistance. rsc.orgacs.org These polymers, derived from amino acids, can self-assemble into nanoparticles with potential applications in areas like drug delivery. acs.org For instance, self-assembling polyimides with DKP components have been shown to form nanoparticles with narrow size distributions. acs.org The ability to create such structured materials from bio-renewable sources like amino acids is a significant advantage. whiterose.ac.uk

The development of DKP-based gels is another promising area. nih.govnih.gov Supramolecular gels formed through the self-organization of CDPs via non-covalent interactions are dynamic materials with potential for self-healing and thermal reversibility. nih.gov The gelation ability of DKPs can be influenced by the solvent system, with some forming hydrogels in aqueous solutions and others forming organogels in oils. nih.gov

Theoretical Basis for Molecular Interactions and Recognition

The specific three-dimensional structure and distribution of functional groups in this compound and its derivatives are fundamental to their molecular interactions and recognition capabilities. The diketopiperazine (DKP) core provides a rigid scaffold that pre-organizes substituents for specific binding events. nih.gov The presence of two amide bonds within the six-membered ring creates defined hydrogen bond donor and acceptor sites, which are crucial for intermolecular interactions. rsc.org

The thiophene ring in this compound introduces aromaticity and the potential for π-π stacking interactions, which are significant non-covalent forces in molecular recognition. nih.govsemanticscholar.org The position and nature of substituents on the thiophene and piperazine rings can be fine-tuned to create specific binding pockets for target molecules. For example, DKP-based receptors have been designed with arms containing aspartic acids to selectively recognize arginine-rich peptides in water, a crucial step in developing sensors and potential therapeutics. thieme-connect.com

Natural Bond Orbital (NBO) analysis is another computational method that provides insights into the electronic structure of these molecules, including information about π-π interactions and conjugative effects. researchgate.netsemanticscholar.org This information is valuable for understanding the reactivity and binding affinity of DKP derivatives with biological receptors. semanticscholar.org

Future Directions in Novel Synthetic Methodology Development for Substituted Diketopiperazines

The development of novel synthetic methodologies for substituted diketopiperazines (DKPs) is crucial for expanding the chemical space available for drug discovery and materials science. rsc.org While methods for synthesizing DKPs exist, there is a continuous need for more efficient, selective, and sustainable approaches.

A key area of future research is the development of asymmetric syntheses to produce enantiomerically pure substituted piperazines. rsc.org This is particularly important as the biological activity of chiral molecules often resides in a single enantiomer. rsc.org Current strategies often involve the transformation of chiral amino acids into substituted piperazine derivatives, but these can result in mixtures of diastereomers that require separation. nih.gov New methods that directly generate single stereoisomers would be highly valuable.

Another challenge is the formation of the DKP ring itself, which can be a problematic side reaction during solid-phase peptide synthesis (SPPS), especially when proline is the penultimate amino acid. digitellinc.comacs.orgnih.gov Understanding the mechanism of DKP formation under different conditions (e.g., solvent, temperature, additives) is essential for developing strategies to control or suppress this side reaction. digitellinc.comnih.gov This includes exploring milder deprotection conditions and the use of dipeptides to bypass sensitive intermediates. nih.gov

The use of catalysis in DKP synthesis is a promising avenue for future development. For instance, diboronic acid anhydride-catalyzed hydroxy-directed peptide bond formations have been used for the concise synthesis of DKPs with hydroxymethyl functional groups. acs.org This method offers high yields without the need for intermediate purification. acs.org Microwave-assisted synthesis has also been employed to accelerate DKP formation. nih.gov

Furthermore, the development of synthetic routes that allow for greater functionalization of the DKP core is a priority. This includes methods for introducing substituents at the carbon atoms of the piperazine ring, which are currently underutilized compared to substitutions at the nitrogen atoms. nih.govnih.gov Accessing a wider range of C-substituted piperazines will enable the creation of more diverse compound libraries for screening. nih.gov

Advancements in Spectroscopic and Computational Characterization of Heterocyclic Systems

Advancements in spectroscopic and computational techniques are providing unprecedented insights into the structure, conformation, and electronic properties of heterocyclic systems like this compound. These tools are essential for understanding the relationship between a molecule's structure and its function.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure and stereochemistry of DKPs. chemrxiv.orgcsu.edu.auanu.edu.au Simple ¹H NMR analysis can be used to distinguish between cis and trans isomers of substituted piperazine-2,5-diones. chemrxiv.organu.edu.au Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about through-space interactions, which can help to elucidate the relative configuration of the DKP ring. dtu.dk The chemical shifts of protons on the piperazine-dione ring are sensitive to the magnetic anisotropy of aromatic side chains, providing further clues about the molecule's conformation. csu.edu.au

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) are used to determine the molecular weight and fragmentation patterns of DKP derivatives, aiding in their identification and structural elucidation. dtu.dk

Computational Methods:

Density Functional Theory (DFT): DFT calculations are widely used to model the structures and energies of heterocyclic compounds. researchgate.netic.ac.uk They can predict the lowest energy conformations, which is crucial for understanding how a molecule will interact with its environment. baranlab.org DFT can also be used to calculate molecular properties like electrostatic potentials and frontier molecular orbital (HOMO/LUMO) energies, which relate to a molecule's reactivity. mdpi.comresearchgate.net

Molecular Modeling and Docking: These techniques are used to simulate the interaction of a molecule with a biological target, such as an enzyme or receptor. nih.govnih.gov By predicting the binding mode and affinity, these models can guide the design of more potent and selective inhibitors. nih.gov Computational models are also being developed to predict the outcome of chemical reactions, which can accelerate the discovery of new synthetic methods. mit.edu

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule, including information about conjugative interactions and charge distribution. researchgate.netsemanticscholar.org

The combination of these advanced spectroscopic and computational methods allows for a comprehensive characterization of heterocyclic systems like this compound, paving the way for the rational design of new molecules with desired properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2-thienyl)piperazine-2,5-dione and its analogs?

- Methodological Answer : A common approach involves condensation reactions between thiophene-containing aldehydes and diketopiperazine precursors. For example, substituted benzaldehyde derivatives react with 1,4-diacetyl-piperazine-2,5-dione in the presence of Cs₂CO₃ in DMF under inert conditions to form bis-arylidene derivatives . Purification typically employs column chromatography (e.g., CH₂Cl₂/MeOH gradients), and structural validation is achieved via LC-MS (purity >95%) and NMR spectroscopy (¹H/¹³C chemical shifts for carbonyl and thienyl protons) .

Q. How can researchers confirm the structural identity of this compound derivatives?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Assign characteristic peaks for the piperazine-2,5-dione core (e.g., δ ~4.0–4.5 ppm for CH₂ groups) and thienyl substituents (δ ~6.8–7.2 ppm for aromatic protons) .

- HRESIMS : Confirm molecular weight with <5 ppm error .

- IR : Identify C=O stretches (~1650–1700 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹) .

Q. What in vitro assays are used to evaluate the biological activity of piperazine-2,5-dione derivatives?

- Methodological Answer :

- Antiviral Activity : Test against influenza A (H1N1) using plaque reduction assays. IC₅₀ values are calculated via dose-response curves (e.g., compound 3 in showed IC₅₀ = 41.5 μM) .

- Immunosuppression : Murine splenocyte proliferation assays with anti-CD3/CD28 stimulation. Janthinolide C (a related compound) exhibited IC₅₀ = 1.3 μM .

Advanced Research Questions

Q. How can stereochemical challenges in asymmetric synthesis of this compound derivatives be addressed?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure amino acids (e.g., L-valine) to control stereochemistry during cyclization .

- ECD and Mosher’s Method : Assign absolute configurations via electronic circular dichroism (ECD) and modified Mosher’s analysis (e.g., for N-mediated methoxy groups in janthinolides) .

Q. What structure-activity relationships (SAR) govern the bioactivity of thienyl-substituted piperazine-2,5-diones?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., -F, -NO₂) on the thienyl ring enhance antiviral activity by improving membrane permeability .

- Glycation Inhibition : Piperazine-2,5-dione derivatives reduce advanced glycation end-products (AGEs) in dermal fibroblasts by scavenging reactive carbonyl species (e.g., methylglyoxal). Quantify via ELISA or fluorescence assays .

Q. How should researchers resolve contradictions in reported biological activity data for piperazine-2,5-dione derivatives?

- Methodological Answer :

- Replicate Assays : Ensure consistent cell lines (e.g., MDCK for H1N1) and standardized protocols (e.g., fixed MOI for viral titer) .

- Purity Verification : Re-test compounds using HPLC (≥98% purity) to exclude artifacts from synthetic byproducts .

Q. What advanced techniques are used to study the anti-glycation mechanisms of piperazine-2,5-diones in aging models?

- Methodological Answer :

- Human Skin Explants : Measure AGEs (e.g., pentosidine) via immunohistochemistry in epidermal and dermal layers .

- Molecular Dynamics Simulations : Model interactions between piperazine-2,5-diones and collagen glycation sites (e.g., lysine residues) .

Q. How can researchers validate piperazine-2,5-dione reference standards for analytical studies?

- Methodological Answer :

- Cross-Validation : Compare NMR and HRMS data with certified standards (e.g., ACI 071702 from ).

- CSP-HPLC : Use chiral stationary phase HPLC to resolve enantiomeric impurities (e.g., α = 9.6° for optical isomers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.